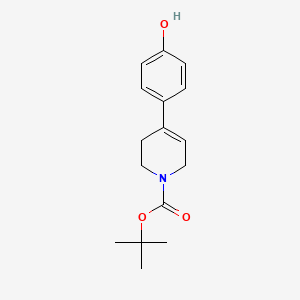

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that features a tert-butyl ester group, a hydroxyphenyl group, and a tetrahydropyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, piperidine derivatives from reduction, and various substituted phenols from nucleophilic substitution reactions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to modulate neurotransmitter levels and protect against oxidative stress contributes to its therapeutic potential in these conditions .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial in preventing cellular damage caused by free radicals. Studies have shown that it can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells . This property makes it a candidate for formulations aimed at combating age-related diseases.

3. Anti-inflammatory Properties

this compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis .

Material Science Applications

1. Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2. Sensors and Electronics

Due to its unique electronic properties, this compound may find applications in the development of organic semiconductors and sensors. Its ability to conduct electricity makes it a candidate for use in flexible electronic devices .

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrahydropyridine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylphenol: Shares the tert-butyl and phenol groups but lacks the tetrahydropyridine ring.

3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Contains similar functional groups but has a different core structure.

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate: Features a similar hydroxyphenyl group but is used in different applications

Uniqueness

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the combination of its functional groups and the tetrahydropyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.

Activité Biologique

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS Number: 742067-11-4) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications in various fields.

Chemical Characteristics

- Molecular Formula: C16H21NO3

- Molecular Weight: 275.34 g/mol

- CAS Number: 742067-11-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate under basic conditions. Commonly used bases include sodium hydroxide in solvents like ethanol at elevated temperatures to enhance yield and purity.

1. Neuroprotective Effects

Compounds belonging to the tetrahydropyridine class are noted for their neuroprotective properties. This compound has shown potential in mitigating neurodegenerative diseases by:

- Modulating Neurotransmitter Levels: It may influence neurotransmitter systems that are critical in conditions like Parkinson's disease.

- Reducing Oxidative Stress: The hydroxyphenyl group contributes to antioxidant activity, which is vital in protecting neuronal cells from oxidative damage.

2. Buffering Capacity

This compound acts as a non-ionic organic buffering agent effective within a pH range of 6 to 8.5. This property is particularly useful in:

- Cell Culture Applications: Maintaining pH stability during cell culture experiments is crucial for cell viability and function.

Case Study: Neuroprotective Activity

A study conducted on the neuroprotective effects of tetrahydropyridine derivatives demonstrated that compounds similar to this compound could significantly reduce neuronal apoptosis in vitro when exposed to neurotoxic agents. The mechanism was attributed to the compound's ability to enhance the expression of neurotrophic factors and decrease markers of oxidative stress.

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-8,18H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGZHBNHLRIXET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.